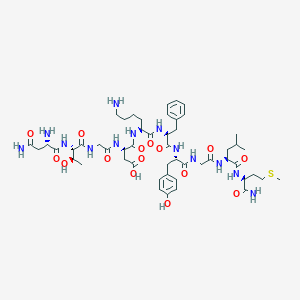

Sialokinin I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sialokinin I is a neuropeptide that is found in the salivary glands of ticks. It was first discovered in the salivary glands of the tick, Ixodes scapularis, and has since been found in other tick species. Sialokinin I is a bioactive peptide that has been shown to have a range of physiological and biochemical effects. In

Aplicaciones Científicas De Investigación

1. Enhancement of Virus Infection via Vascular Leakage

Sialokinin, a peptide in mosquito saliva, has been found to enhance virus infection by increasing blood vessel permeability. This leads to an influx of virus-permissive cells, providing more opportunities for the virus to replicate. The study by Lefteri et al. (2022) in the Proceedings of the National Academy of Sciences of the United States of America demonstrates that sialokinin's vertebrate-like tachykinin function is proinflammatory and aids mosquito-borne viruses in infecting the host more efficiently. Inhibiting mosquito salivary factors like sialokinin could be a strategy to reduce disease burden from mosquito-borne viruses (Lefteri et al., 2022).

2. Immune System Modulation

Sialokinin in mosquito saliva also plays a role in shifting human immune responses, as demonstrated by Spencer Clinton et al. (2023) in PLOS Neglected Tropical Diseases. Their research indicates that sialokinin affects the human immune system, particularly the TH1 and TH2 cellular immune responses, during mosquito biting. This understanding is crucial for developing strategies to block arboviral infections by targeting immunomodulatory salivary proteins like sialokinin (Spencer Clinton et al., 2023).

3. Influence on Endothelial Barrier Integrity

Further research by Lefteri et al. (2021) found that sialokinin mediates enhancement of virus infection through a rapid reduction in endothelial barrier integrity. This research, published in bioRxiv, highlights the unique role of sialokinin in mosquito saliva, distinct from non-vector competent mosquitoes, in aiding viral infection through vascular permeability changes. Targeting sialokinin could potentially limit disease severity following infection with Aedes mosquito-borne viruses (Lefteri et al., 2021).

Propiedades

Número CAS |

152923-41-6 |

|---|---|

Nombre del producto |

Sialokinin I |

Fórmula molecular |

C51H77N13O15S |

Peso molecular |

1144.3 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C51H77N13O15S/c1-27(2)20-35(48(76)60-33(44(55)72)17-19-80-4)58-40(68)25-56-46(74)36(22-30-13-15-31(66)16-14-30)62-49(77)37(21-29-10-6-5-7-11-29)63-47(75)34(12-8-9-18-52)61-50(78)38(24-42(70)71)59-41(69)26-57-51(79)43(28(3)65)64-45(73)32(53)23-39(54)67/h5-7,10-11,13-16,27-28,32-38,43,65-66H,8-9,12,17-26,52-53H2,1-4H3,(H2,54,67)(H2,55,72)(H,56,74)(H,57,79)(H,58,68)(H,59,69)(H,60,76)(H,61,78)(H,62,77)(H,63,75)(H,64,73)(H,70,71)/t28-,32+,33+,34+,35+,36+,37+,38+,43+/m1/s1 |

Clave InChI |

PTYGRHMEBKSLJX-FBCVKHONSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)N)N)O |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |

Secuencia |

NTGDKFYGLM |

Sinónimos |

Asn-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 sialokinin I |

Origen del producto |

United States |

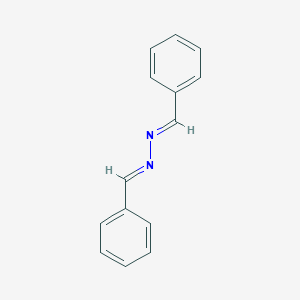

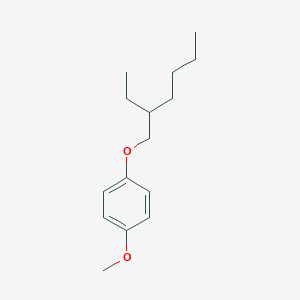

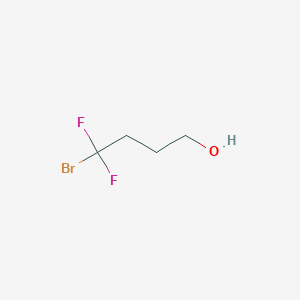

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)

![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)